molecular formula C4H2BrN3 B3302455 4-bromo-1H-pyrazole-3-carbonitrile CAS No. 916791-70-3

4-bromo-1H-pyrazole-3-carbonitrile

Cat. No.: B3302455
CAS No.: 916791-70-3
M. Wt: 171.98 g/mol
InChI Key: ZXVFKQRZKKGVNJ-UHFFFAOYSA-N
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Description

4-Bromo-1H-pyrazole-3-carbonitrile is a heterocyclic compound with the molecular formula C4H2BrN3. It is a derivative of pyrazole, characterized by the presence of a bromine atom at the 4-position and a cyano group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1H-pyrazole-3-carbonitrile typically involves the bromination of 1H-pyrazole-3-carbonitrile. One common method includes the reaction of 1H-pyrazole-3-carbonitrile with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using industrial reactors. The process is optimized for yield and purity, ensuring the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1H-pyrazole-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine would yield a 4-amino-1H-pyrazole-3-carbonitrile derivative .

Mechanism of Action

The mechanism of action of 4-bromo-1H-pyrazole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and cyano group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1H-pyrazole-3-carbonitrile is unique due to the presence of both a bromine atom and a cyano group, which confer distinct reactivity and potential for diverse applications. This combination allows for specific interactions in biological systems and versatility in synthetic chemistry .

Biological Activity

4-Bromo-1H-pyrazole-3-carbonitrile (BrPzCN) is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound features a bromine atom at the 4-position and a cyano group at the 3-position of the pyrazole ring, which contribute to its unique pharmacological properties. The exploration of its biological activity is crucial for potential applications in medicinal chemistry, agricultural chemistry, and material science.

  • Molecular Formula: C4_4H2_2BrN3_3
  • Molar Mass: Approximately 171.98 g/mol
  • Appearance: White to pale yellow crystalline solid
  • Melting Point: Around 160 °C

Research indicates that BrPzCN primarily acts as an allosteric enhancer of the A1 adenosine receptor. This modulation influences adenosine signaling pathways, which are critical in various physiological processes, including:

  • Cardiovascular function
  • Neuroprotection
  • Anti-inflammatory responses

1. Antimicrobial Properties

BrPzCN exhibits notable antimicrobial activity against a range of pathogens. The compound has been tested for its efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi.

Pathogen Activity Reference
E. coliInhibition observed
Bacillus subtilisSignificant antimicrobial effect
Aspergillus nigerEffective antifungal agent

2. Anti-inflammatory Activity

Studies have shown that BrPzCN can modulate inflammatory responses, making it a candidate for anti-inflammatory drug development. It has demonstrated effects comparable to established anti-inflammatory agents.

3. Neuroprotective Effects

The compound's interaction with adenosine receptors suggests potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

Study on Adenosine Receptor Modulation

In a study examining the effects of BrPzCN on A1 adenosine receptors, it was found to enhance the activity of A1 receptor agonists significantly. This enhancement could lead to therapeutic applications in conditions where adenosine signaling is disrupted, such as heart disease and neurological disorders.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of BrPzCN typically involves bromination processes and subsequent reactions to introduce the cyano group. The structure-activity relationship studies suggest that modifications to the pyrazole ring can significantly alter biological activity, highlighting the importance of specific substituents in drug design .

Safety and Toxicity

While BrPzCN shows promise in various biological activities, it is essential to note its toxicity profile. The compound is classified as harmful if swallowed and can cause skin irritation, necessitating careful handling in laboratory settings.

Properties

IUPAC Name

4-bromo-1H-pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrN3/c5-3-2-7-8-4(3)1-6/h2H,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVFKQRZKKGVNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00951467
Record name 4-Bromo-1H-pyrazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00951467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288246-16-2
Record name 4-Bromo-1H-pyrazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00951467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-1H-pyrazole-3-carbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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